4-(1H-Pyrazol-1-yl)phenyl isothiocyanate
Description
Current Paradigms in Heterocyclic Chemistry and Bioactive Compound Design
Heterocyclic compounds are foundational to medicinal chemistry, with a significant percentage of all pharmaceuticals containing a heterocyclic scaffold. researchgate.netmdpi.com The current paradigm in bioactive compound design leverages these scaffolds to create vast libraries of molecules with diverse biological activities. rsc.orguark.edu Modern synthetic methodologies, including C-H activation, photoredox chemistry, and multicomponent reactions, have revolutionized the ability of chemists to rapidly access a wide variety of functionalized heterocycles. researchgate.netrsc.org This rapid access expands the available drug-like chemical space, enabling more efficient drug discovery programs. rsc.orgrsc.org The goal is to develop molecules with high efficacy, selectivity, and favorable pharmacokinetic properties, and heterocyclic structures provide a versatile platform to achieve this. mdpi.com
The Pyrazole (B372694) Heterocycle: A Privileged Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. researchgate.nettandfonline.combenthamdirect.comnih.gov This designation stems from its frequent appearance in approved drugs and its ability to serve as a versatile framework for developing ligands for multiple biological targets. researchgate.netnih.gov The pyrazole nucleus is a cornerstone of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the erectile dysfunction treatment Sildenafil. benthamdirect.comtandfonline.com
The success of the pyrazole scaffold can be attributed to several key features:
Metabolic Stability: The pyrazole ring is often metabolically stable, which is a desirable property for drug candidates. tandfonline.com
Versatile Bonding: The two nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors. orientjchem.org
Structural Rigidity: The aromatic nature of the pyrazole ring provides a rigid core, which can be beneficial for orienting other functional groups in a precise manner to optimize binding interactions.
Broad Biological Activity: Derivatives of pyrazole have demonstrated a vast array of pharmacological effects, including anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral properties. researchgate.netnih.govmdpi.comnih.gov
Isothiocyanates as Versatile Synthons and Pharmacologically Relevant Moieties
Isothiocyanates (R-N=C=S) are highly reactive functional groups that serve a dual role in science. In organic synthesis, they are valuable building blocks, or synthons. mdpi.com Their electrophilic carbon atom readily reacts with nucleophiles like amines, alcohols, and thiols to form a variety of other important functional groups, such as thioureas and dithiocarbamates. This reactivity makes them crucial intermediates in the construction of more complex molecules. mdpi.com
From a pharmacological perspective, isothiocyanates are recognized for their significant biological activity. mdpi.com They are found in nature, most notably in cruciferous vegetables like broccoli (as sulforaphane), where they act as defense compounds. mdpi.com In biomedical research, synthetic isothiocyanates have been investigated for a range of therapeutic applications. For instance, isothiocyanate-containing molecules have been designed as anticancer agents that can induce apoptosis (programmed cell death) and inhibit tumor growth. nih.govnih.gov The development of H2S-donating isothiocyanate derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) is also an active area of research, aimed at reducing gastrointestinal side effects. rsc.org
Overview of Research Trajectories for 4-(1H-Pyrazol-1-yl)phenyl Isothiocyanate and its Derivatives
The compound this compound represents a strategic combination of the pyrazole and isothiocyanate moieties. Research into this specific molecule and its derivatives explores the synergistic potential of these two groups. The core structure provides a foundation for creating new chemical entities with unique biological profiles.
One primary research trajectory involves its use as a synthon for creating more complex molecules. For example, the isothiocyanate group can be reacted with various nucleophiles to generate a library of thiourea (B124793) derivatives. These derivatives are then screened for biological activity. A study detailed the reaction of phenyl isothiocyanate with other reagents to form novel pyrazole derivatives, which were then evaluated for their ability to inhibit tumor cell growth. nih.gov In this work, the isothiocyanate was a key reactant in the synthesis of thioamide intermediates that led to the final pyrazole-based compounds. nih.gov Some of the resulting pyrazoles showed potent activity against leukemia and lung cancer cell lines. nih.gov
Another key research direction is the direct investigation of the biological properties of this compound and its analogs as potential therapeutic agents. The combination of the "privileged" pyrazole scaffold with the pharmacologically active isothiocyanate group makes these compounds attractive candidates for screening in various disease models. Research has shown that pyrazole derivatives can be potent inhibitors of enzymes like 15-Lipoxygenase and possess significant antioxidant properties. nih.gov Furthermore, the synthesis of pyrazolyl-thiazole derivatives, which can be derived from pyrazole-carbothioamides (accessible from isothiocyanates), has yielded compounds with significant antimicrobial and antifungal activity. nih.gov The strategic placement of different chemical groups on the phenyl and pyrazole rings allows for fine-tuning of the molecule's properties to enhance its potency and selectivity for specific biological targets.
Interactive Table: Research on Pyrazole Isothiocyanate Precursors and Derivatives
| Compound/Derivative Class | Synthetic Application | Observed Biological Activity | Reference |
|---|---|---|---|
| Phenyl isothiocyanates | Reactant with benzofuranone to form thioamide intermediates for pyrazole synthesis. | Precursor to compounds with antitumor activity against leukemia (K562) and lung cancer (A549) cells. | nih.gov |
| 3-Aryl-1H-pyrazole chalcones | Investigated for antioxidant potential. | Showed potent radical scavenging activity against DPPH radicals. | nih.gov |
| 1-Phenyl-1H-pyrazole derivatives | Synthesized and evaluated as 15-Lipoxygenase (15-LOX) inhibitors. | Exhibited potent inhibition of 15-LOX. | nih.gov |
| 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | Synthesized from pyrazole-carbothioamides. | Showed good antibacterial and antifungal activity against various strains. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-(4-isothiocyanatophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c14-8-11-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAOJNMWLIFKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380114 | |
| Record name | 4-(1H-Pyrazol-1-yl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352018-96-3 | |
| Record name | 1-(4-Isothiocyanatophenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352018-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Pyrazol-1-yl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies Involving 4 1h Pyrazol 1 Yl Phenyl Isothiocyanate
Synthesis Routes to 4-(1H-Pyrazol-1-yl)phenyl Isothiocyanate
The synthesis of this compound typically begins with its corresponding primary amine precursor, 4-(1H-pyrazol-1-yl)aniline. The conversion of an amino group to an isothiocyanate is a well-established transformation in organic chemistry, with several methodologies available.
Chemical Precursors and Reaction Conditions
The primary precursor for the synthesis of this compound is 4-(1H-pyrazol-1-yl)aniline . The transformation of this aniline (B41778) derivative into the target isothiocyanate can be achieved through several reagents, with the choice often depending on factors like reaction scale, reagent toxicity, and desired purity.
One of the most common methods involves the use of thiophosgene (B130339) (CSCl₂) . In this reaction, the amine reacts with thiophosgene in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, to form the isothiocyanate. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at room temperature. nih.gov
Another widely used method employs carbon disulfide (CS₂) . This two-step, one-pot process involves the initial reaction of the amine with carbon disulfide in the presence of a base like potassium carbonate to form a dithiocarbamate (B8719985) salt in situ. fishersci.sersc.org This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.
Table 1: Common Reagents for the Synthesis of Aryl Isothiocyanates from Aryl Amines
| Reagent | Description |
| Thiophosgene (CSCl₂) | A highly reactive and effective reagent, but also highly toxic. semanticscholar.org |
| Carbon Disulfide (CS₂) | A less hazardous alternative to thiophosgene, often used in a two-step, one-pot synthesis. fishersci.sersc.org |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | A safer, solid reagent that can be used for the conversion of amines to isothiocyanates. |
| O,O'-Di-2-pyridyl thiocarbonate | Another alternative to thiophosgene that offers milder reaction conditions. |
Methodological Advancements in Isothiocyanate Synthesis
Concerns over the high toxicity of thiophosgene have driven the development of safer and more environmentally friendly methods for isothiocyanate synthesis. semanticscholar.orgclockss.org Recent advancements focus on avoiding hazardous reagents and improving reaction efficiency.
Microwave-assisted organic synthesis has emerged as a valuable tool, often leading to shorter reaction times and higher yields. semanticscholar.org The use of solid-supported reagents and alternative thiocarbonyl transfer agents like 1,1'-thiocarbonyldi-2(1H)-pyridone are also gaining traction due to their ease of handling and improved safety profiles. orgsyn.org Furthermore, methods utilizing elemental sulfur in the presence of catalysts are being explored as a "greener" alternative for the synthesis of isothiocyanates. nih.gov
This compound as a Key Intermediate in Chemical Transformations
The electrophilic carbon atom of the isothiocyanate group in this compound makes it a versatile building block for the synthesis of a variety of nitrogen and sulfur-containing heterocycles. A significant application of this intermediate is in the preparation of thiosemicarbazide (B42300) derivatives.
Formation of Thiosemicarbazide Derivatives
The reaction of isothiocyanates with hydrazine (B178648) derivatives is a straightforward and efficient method for the synthesis of thiosemicarbazides. These compounds are valuable precursors for the synthesis of various biologically active molecules.
The synthesis of 4-[4-(1H-pyrazol-1-yl)phenyl]thiosemicarbazide is achieved through the reaction of this compound with hydrazine hydrate (B1144303). semanticscholar.orgmdpi.com This reaction is typically carried out in ethanol (B145695) at room temperature. The nucleophilic nitrogen atom of hydrazine hydrate attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the corresponding thiosemicarbazide. The product can often be isolated in good yield by simple filtration and crystallization. semanticscholar.org
Table 2: Synthesis of 4-[4-(1H-Pyrazol-1-yl)phenyl]thiosemicarbazide
| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Product |
| This compound | Hydrazine hydrate | Ethanol | Room temperature, 4 hours | 4-[4-(1H-Pyrazol-1-yl)phenyl]thiosemicarbazide |
The newly synthesized 4-[4-(1H-pyrazol-1-yl)phenyl]thiosemicarbazide serves as a key building block for the creation of thiosemicarbazone libraries. Thiosemicarbazones are a class of compounds known for their diverse biological activities. These libraries are generated by the condensation reaction of the thiosemicarbazide with a variety of aldehydes or ketones. semanticscholar.orgnih.govmdpi.com
The reaction involves refluxing the thiosemicarbazide with an appropriate aromatic aldehyde in ethanol. semanticscholar.org This straightforward procedure allows for the synthesis of a wide range of thiosemicarbazone derivatives by simply varying the aldehyde reactant. For instance, a library of fifteen new thiosemicarbazones was efficiently prepared by reacting 4-[4-(1H-pyrazol-1-yl)phenyl]thiosemicarbazide with various substituted aromatic aldehydes. semanticscholar.orgmdpi.com The formation of the thiosemicarbazone is confirmed by the appearance of a characteristic azomethine (-CH=N-) proton signal in the ¹H NMR spectra. semanticscholar.org
Table 3: Examples of Thiosemicarbazones Synthesized from 4-[4-(1H-Pyrazol-1-yl)phenyl]thiosemicarbazide
| Aldehyde Reactant | Resulting Thiosemicarbazone |
| Benzaldehyde | 4-[4-(1H-Pyrazol-1-yl)phenyl]-1-benzylidenethiosemicarbazide |
| 4-Bromobenzaldehyde | 4-[4-(1H-Pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide semanticscholar.orgmdpi.com |
| 4-Chlorobenzaldehyde | 4-[4-(1H-Pyrazol-1-yl)phenyl]-1-(4-chlorobenzylidene)thiosemicarbazide |
| 4-Fluorobenzaldehyde | 4-[4-(1H-Pyrazol-1-yl)phenyl]-1-(4-fluorobenzylidene)thiosemicarbazide |
| 4-Nitrobenzaldehyde | 4-[4-(1H-Pyrazol-1-yl)phenyl]-1-(4-nitrobenzylidene)thiosemicarbazide |
This synthetic strategy highlights the utility of this compound as a versatile starting material for the generation of diverse molecular scaffolds with potential applications in medicinal chemistry.
Construction of Diverse Fused Heterocyclic Ring Systems
The reactive isothiocyanate group of this compound serves as a versatile handle for the synthesis of a wide array of fused heterocyclic structures. Through reactions with various binucleophiles, the pyrazole-phenyl backbone can be annulated with additional rings, leading to compounds of significant chemical interest.
Synthesis of Pyrazolothiadiazole Derivatives
The synthesis of pyrazole-containing 1,3,4-thiadiazoles can be achieved from pyrazole (B372694) precursors. A common strategy involves the initial conversion of a pyrazole carboxylic acid hydrazide to a thiosemicarbazide derivative by reaction with an isothiocyanate. Subsequent intramolecular cyclization of the resulting thiosemicarbazide under acidic conditions leads to the formation of the 1,3,4-thiadiazole (B1197879) ring. For instance, reacting a pyrazole acid hydrazide with an isothiocyanate yields a 1,4-disubstituted thiosemicarbazide, which can be cyclized using concentrated sulfuric acid to afford the corresponding 5-(pyrazol-3-yl)-2-substituted-amino-1,3,4-thiadiazole derivative. researchgate.net While this demonstrates a general route, the direct use of this compound would involve its reaction with hydrazine to form a thiosemicarbazide, which could then be cyclized with an appropriate C1 synthon like carbon disulfide or a carboxylic acid derivative.
Preparation of Pyrazolotriazole Analogues
The elaboration of pyrazole isothiocyanates into pyrazolotriazole systems is a well-established synthetic route. This transformation typically proceeds via a thiosemicarbazide intermediate. The reaction of a pyrazole-3-carboxylic acid hydrazide with an isothiocyanate, such as phenyl isothiocyanate, yields the corresponding N'-[(phenyl)carbothioyl]pyrazole-3-carbohydrazide. researchgate.net This intermediate can then undergo base-catalyzed intramolecular cyclization. Treatment with a base like sodium hydroxide (B78521) induces dehydrosulfurization and ring closure to form a 5-(pyrazol-3-yl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. researchgate.net This methodology provides a clear pathway for incorporating the 4-(1H-pyrazol-1-yl)phenyl moiety into a triazole ring system.
| Starting Material | Reagent | Product | Reference |
| Pyrazole-3-carbohydrazide | Phenyl isothiocyanate, then NaOH | 5-(Pyrazol-3-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | researchgate.net |
Elaboration into Pyrazolo[3,4-d]pyrimidine Scaffolds
The pyrazolo[3,4-d]pyrimidine core is a recognized pharmacophore in medicinal chemistry. nih.govnih.govsemanticscholar.org The isothiocyanate functionality is a key precursor for building the fused pyrimidine (B1678525) ring. One common method involves reacting an aminopyrazole with an isothiocyanate. For example, the reaction of 4-aminopyrazole derivatives with phenyl isothiocyanate can directly lead to the formation of pyrazolo[4,3-d]pyrimidine analogues. researchgate.net
Another powerful strategy involves the use of thiourea (B124793) or thiosemicarbazide derivatives as linkers. nih.govsemanticscholar.org For instance, a 4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine can be reacted with an isothiocyanate to produce a thiosemicarbazide-linked pyrazolopyrimidine. nih.govnih.gov This highlights a modular approach where the this compound can be reacted with a suitable amino-functionalized pyrimidine or a precursor that can be cyclized into the pyrimidine ring.
| Reactant 1 | Reactant 2 | Product Class | Reference |
| 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Phenyl isothiocyanate | N-Phenyl-2-(6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazinecarbothioamide | nih.gov |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Ethoxymethylene malononitrile (B47326) -> Urea fusion -> Chlorination -> Reaction with thiosemicarbazide | Thiosemicarbazide-linked pyrazolo[3,4-d]pyrimidines | nih.gov |
Generation of Thiazolylpyrazole and Pyrazolopyrimidine Hybrids
The synthesis of thiazolylpyrazole hybrids frequently utilizes the reaction between a pyrazole-1-carbothioamide and an α-haloketone, a classic Hantzsch thiazole (B1198619) synthesis. The required pyrazole-1-carbothioamide is readily prepared from the corresponding pyrazoline and an isothiocyanate. The subsequent cyclization with a phenacyl bromide derivative in a solvent like ethanol or dimethylformamide (DMF) yields the desired 2-(pyrazol-1-yl)-4-phenylthiazole hybrid. nih.gov This method allows for the direct incorporation of the 4-(1H-pyrazol-1-yl)phenyl moiety onto the thiazole ring's nitrogen atom.
For pyrazolopyrimidine hybrids, a versatile synthesis involves the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with phenyl isothiocyanate in the presence of a base. The resulting intermediate can then be reacted with halogenated compounds like phenacyl bromides and subsequently cyclized to form complex fused systems, such as thieno[3'',4'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines.
| Pyrazole Precursor | Reagents | Product Class | Reference |
| 3-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Phenacyl bromide | 4-Phenyl-2-(3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | nih.gov |
| 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | 1. Phenyl isothiocyanate, KOH; 2. Phenacyl bromide; 3. Ethanolic NaOEt | Thieno[3'',4'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine |
Synthesis of Pyrazolo-Pyridone and Pyrazolochromene Derivatives
The synthesis of pyrazolo[3,4-b]pyridin-4-one derivatives can be achieved through multi-step sequences starting from aminopyrazoles. A common route is the Gould-Jacobs reaction, where a 3-aminopyrazole (B16455) reacts with diethyl 2-(ethoxymethylene)malonate. mdpi.com The resulting intermediate undergoes thermal cyclization to form a pyrazolo[3,4-b]pyridin-4-one skeleton. To incorporate the specific 4-(1H-Pyrazol-1-yl)phenyl group, one would need to start with 3-amino-1-(4-aminophenyl)-1H-pyrazole, convert the amino group to the isothiocyanate, and then perform subsequent cyclizations, or use the phenyl group as a point of attachment for further functionalization.
Pyrazolochromene derivatives, specifically chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-ones, have been synthesized by the tandem reaction of 3-formylchromones with 5-aminopyrazoles. nih.gov This reaction, conducted in refluxing DMF with DBU as a catalyst, constructs the fused pyridine (B92270) ring between the pyrazole and chromone (B188151) moieties. nih.gov
Synthesis of Thiourea and Related Carbamothioate Derivatives
The most fundamental reaction of this compound is its addition reaction with nucleophiles, particularly primary and secondary amines, to form N,N'-disubstituted thiourea derivatives. This reaction is typically high-yielding and proceeds under mild conditions, often by refluxing the reactants in a suitable solvent like toluene (B28343) or acetone. tandfonline.comresearchgate.net
The resulting pyrazolyl-phenylthiourea compounds are stable intermediates that serve as valuable precursors for the synthesis of more complex heterocyclic systems. tandfonline.commdpi.com For instance, pyrazolyl-phenylthiourea compounds can be further reacted to form thiazoles and other heterocycles. tandfonline.com The synthesis of pyrazole acyl thioureas represents another important derivatization. These are typically prepared by reacting a pyrazole carbonyl chloride with ammonium (B1175870) thiocyanate (B1210189) to form an in-situ pyrazole carbonyl isothiocyanate, which is then reacted with an amine to yield the final acyl thiourea product. mdpi.comnih.govresearchgate.net
| Amine Component | Isothiocyanate Component | Product Class | Reference |
| 4-Aminoacetophenone | Phenyl isothiocyanate | 1-(4-Acetylphenyl)-3-phenylthiourea | tandfonline.com |
| Fluorinated aromatic amines | 5-Chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl isothiocyanate | Pyrazole acyl thiourea derivatives | mdpi.comresearchgate.net |
| Heterocyclic amines | 2-((4-Methoxyphenoxy)methyl)benzoyl isothiocyanate | N-acyl thiourea derivatives | nih.gov |
| Sulfaclozine | Substituted phenylisothiocyanates | 4-[3-(Substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide | researchgate.net |
Incorporation into Mannich Reaction Products
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the aminoalkylation of an acidic proton located on a substrate. The reaction typically employs an aldehyde (like formaldehyde), a primary or secondary amine, and a compound containing at least one active hydrogen atom.
While direct involvement of this compound in a classical Mannich reaction is not the primary pathway, its derivatives, particularly those formed through the reaction of the isothiocyanate group, can be utilized. For instance, the pyrazole ring itself, or thiourea derivatives synthesized from the isothiocyanate, can act as the active hydrogen component.
A notable application involves the synthesis of 4-amino alkylated-1H-pyrazol-5-ol derivatives through a one-pot Mannich-type reaction. researchgate.net This process demonstrates the capability of the pyrazole nucleus to act as the active hydrogen donor. In a typical procedure, an aromatic aldehyde, a secondary amine, and a pyrazolone (B3327878) derivative (such as 3-methyl-1-phenyl-5-pyrazolinone) are reacted in water, catalyzed by an amphiphile like sodium dodecyl sulfate (B86663) (SDS). researchgate.net The reaction proceeds through a micelle-stabilized imine intermediate, which is then attacked by the nucleophilic pyrazolinone, followed by aromatization to yield the final product. researchgate.net
The general scheme for such a Mannich reaction involving a pyrazole derivative is as follows:
Step 1: Imine Formation: The aldehyde and amine react to form an electrophilic iminium ion.
Step 2: Nucleophilic Attack: The active hydrogen on the pyrazole ring (or a derivative) attacks the iminium ion.
Step 3: Aromatization/Final Product Formation: The intermediate undergoes stabilization to form the final amino-alkylated pyrazole product. researchgate.net
This methodology highlights an efficient and environmentally friendly approach to creating complex pyrazole derivatives that incorporate an aminoalkyl group, a common structural motif in pharmacologically active molecules. researchgate.net
Characterization Techniques for Novel Derivatives of this compound (General Spectroscopic and Analytical Principles)
The structural elucidation of novel derivatives synthesized from this compound relies on a combination of modern spectroscopic and analytical techniques. The most crucial of these are Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in the newly formed derivatives.
Thiourea Derivatives: The formation of a thiourea from the isothiocyanate is confirmed by the disappearance of the strong, characteristic -N=C=S stretching band (around 2000-2200 cm⁻¹) of the starting material and the appearance of N-H stretching bands (typically in the 3100-3400 cm⁻¹ region) and a C=S (thiocarbonyl) stretching band (around 1150-1350 cm⁻¹). mdpi.comresearchgate.net The C=O stretch of an acyl thiourea derivative appears around 1670 cm⁻¹. mdpi.com
Other Functional Groups: Other characteristic peaks include C=N stretching for imine groups (around 1600-1650 cm⁻¹) and aromatic C=C stretching vibrations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular framework, including the number and types of protons and carbons, and their connectivity. jocpr.comnih.gov
¹H NMR: In thiourea derivatives of this compound, the protons of the pyrazole ring and the phenyl ring will show distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). mdpi.com The N-H protons of the thiourea moiety often appear as broad singlets at a downfield chemical shift (δ 9.0-13.0 ppm), which can be confirmed by D₂O exchange. nih.gov Protons on alkyl groups introduced via reactions like the Mannich reaction will have characteristic chemical shifts and splitting patterns depending on their chemical environment. nih.gov
¹³C NMR: The ¹³C NMR spectrum is particularly useful for confirming the presence of the thiocarbonyl carbon (C=S), which typically resonates at a very downfield position (δ 178-181 ppm). mdpi.com The carbons of the pyrazole and phenyl rings appear in the aromatic region (δ 110-155 ppm). mdpi.comjocpr.com
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound and to get information about its structure from fragmentation patterns. The molecular ion peak [M+H]⁺ confirms the successful synthesis of the target molecule. researchgate.net
The combination of these techniques allows for the unambiguous structural confirmation of novel derivatives. The data below, gathered from studies on related pyrazole and thiourea structures, exemplifies the typical spectroscopic values observed.
Table 1: Representative ¹H NMR Spectroscopic Data for Pyrazole Thiourea Derivatives Data is illustrative of similar compound classes.
| Compound Type | Functional Group Protons | Chemical Shift (δ ppm) | Reference |
|---|---|---|---|
| Pyrazole Acyl Thiourea | CONH CS | 9.27 - 9.48 (brs) | mdpi.com |
| Pyrazole Acyl Thiourea | CSNH | 10.93 - 12.81 (brs) | mdpi.com |
| Pyrazole Acyl Thiourea | Phenyl-H | 7.07 - 7.92 (m) | mdpi.com |
| Pyrazole Acyl Thiourea | CH ₃ (on pyrazole) | 2.53 - 2.61 (s) | mdpi.com |
| N-acyl Thiourea | NH | 11.0 - 13.5 (broad) | nih.gov |
Table 2: Representative ¹³C NMR Spectroscopic Data for Pyrazole Thiourea Derivatives Data is illustrative of similar compound classes.
| Compound Type | Carbon Atom | Chemical Shift (δ ppm) | Reference |
|---|---|---|---|
| Pyrazole Acyl Thiourea | C =S | 178.1 - 180.7 | mdpi.com |
| Pyrazole Acyl Thiourea | C =O | 161.2 - 161.6 | mdpi.com |
| Pyrazole Acyl Thiourea | Pyrazole & Phenyl C | 110.2 - 153.5 | mdpi.com |
| Pyrazole Acyl Thiourea | C H₃ (on pyrazole) | 14.8 - 15.0 | mdpi.com |
Table 3: Representative IR Spectroscopic Data for Pyrazole Thiourea Derivatives Data is illustrative of similar compound classes.
| Compound Type | Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Pyrazole Acyl Thiourea | N-H | 3032 - 3395 | mdpi.com |
| Pyrazole Acyl Thiourea | C=O | 1666 - 1678 | mdpi.com |
| Pyrazole Acyl Thiourea | C=S | 1149 - 1165 | mdpi.com |
Biological Activity and Pharmacological Potential of 4 1h Pyrazol 1 Yl Phenyl Isothiocyanate Derivatives
Enzyme Inhibition Profiles
Research into the derivatives of 4-(1H-pyrazol-1-yl)phenyl isothiocyanate has primarily centered on their ability to inhibit key enzymes involved in metabolic and cell cycle regulation. These investigations have revealed potent and selective inhibitory activities, highlighting the therapeutic promise of this chemical scaffold.
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). mdpi.com The inhibition of DPP-4 is a well-established therapeutic strategy for managing type 2 diabetes mellitus, as it enhances the levels of active incretins, leading to improved glycemic control. mdpi.comresearchgate.net A series of novel thiosemicarbazones synthesized from this compound has been identified as potent DPP-4 inhibitors. nih.govresearchgate.net The synthesis involves reacting the parent isothiocyanate with hydrazine (B178648) hydrate (B1144303) to form 4-[4-(1H-pyrazol-1-yl)phenyl]thiosemicarbazide, which is then condensed with various aromatic aldehydes to yield the final thiosemicarbazone derivatives. nih.govresearchgate.netmdpi.comresearchgate.net
The evaluation of DPP-4 inhibitory activity for these pyrazole (B372694) derivatives is typically conducted using fluorescence-based assays. nih.govresearchgate.net This common method provides a convenient and sensitive means to screen for potential inhibitors. abcam.com The assay principle involves measuring the activity of the DPP-4 enzyme as it cleaves a synthetic, fluorogenic substrate, such as Gly-Pro-aminoluciferin or Gly-Pro-Aminomethylcoumarin (AMC). abcam.comnih.gov In the presence of an inhibitor, the enzyme's activity is reduced, resulting in a decreased fluorescent signal. The assay is generally performed in a 96-well microplate format, where the test compounds are incubated with the DPP-4 enzyme before the addition of the substrate. frontiersin.org The resulting fluorescence is measured over time with a microplate reader to determine the rate of reaction and, consequently, the percentage of inhibition. frontiersin.org
The inhibitory potency of the synthesized thiosemicarbazone derivatives was quantified by determining their half-maximal inhibitory concentration (IC₅₀) values. Several compounds in the series demonstrated significant DPP-4 inhibitory activity, with some showing higher potency than the established DPP-4 inhibitor, Sitagliptin. nih.gov
Notably, the derivative 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (compound 2f) was identified as the most potent inhibitor in its series, with an IC₅₀ value of 1.266 ± 0.264 nM, which is more potent than Sitagliptin (IC₅₀ = 4.380 ± 0.319 nM). nih.govresearchgate.net Another derivative, the trifluoromethyl-substituted compound 2g, also showed a marked inhibitory effect on DPP-4 with an IC₅₀ value of 4.775 ± 0.296 nM, comparable to that of Sitagliptin. nih.gov The presence of a pyrazole ring is considered to be a significant factor in the inhibitory activity, potentially facilitating interactions with the S1 and S2 pockets of the DPP-4 active site. researchgate.net While these compounds have shown potent inhibition of DPP-4, detailed assessments of their selectivity against other dipeptidyl peptidase subtypes, such as DPP-8 and DPP-9, have not been extensively reported for this specific series of derivatives. nih.govmdpi.com
Table 1: DPP-4 Inhibitory Activity of Selected Thiosemicarbazone Derivatives
| Compound | Substituent (Ar) | IC₅₀ (nM) nih.gov |
|---|---|---|
| 2f | 4-Bromobenzyl | 1.266 ± 0.264 |
| 2g | 4-Trifluoromethylbenzyl | 4.775 ± 0.296 |
| 2o | 4-Biphenyl | 18.061 ± 0.311 |
| 2k | 4-Thiomethylbenzyl | 22.671 ± 0.301 |
| 2i | 4-Methoxybenzyl | 43.312 ± 0.372 |
| Sitagliptin | (Reference Drug) | 4.380 ± 0.319 |
To assess the potential for off-target toxicity, the cytotoxicity of the thiosemicarbazone derivatives was evaluated against a normal cell line, specifically NIH/3T3 mouse embryonic fibroblasts. nih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method used for this purpose. researchgate.net This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The most potent DPP-4 inhibitor from the series, compound 2f (4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide), was found to have a favorable safety profile. nih.govresearchgate.net It exhibited an IC₅₀ value for cytotoxicity higher than 500 µM against the NIH/3T3 cell line, indicating low toxicity towards these normal cells. nih.govresearchgate.net
Table 2: Cytotoxicity Profile of Compound 2f
| Compound | Cell Line | Cytotoxicity IC₅₀ (µM) nih.govresearchgate.net |
|---|---|---|
| 2f | NIH/3T3 | > 500 |
The pyrazole scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes. semanticscholar.orgmdpi.com Kinases are critical regulators of cell signaling, and their dysregulation is implicated in diseases such as cancer. dntb.gov.ua
Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that is essential for the regulation of the cell division cycle, and it represents a target for the development of new cancer therapies. nih.govnih.gov While various pyrazole derivatives have been investigated as CDK2 inhibitors, research has focused on scaffolds such as N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines and 4-benzoylamino-1H-pyrazole-3-carboxamides. nih.govnih.govwisdomlib.org For instance, a derivative from the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series was identified as a potent CDK2 inhibitor with a Kᵢ value of 0.005 µM. nih.govnih.gov However, based on the available scientific literature, there is no specific information regarding the evaluation of direct derivatives of this compound for CDK2 inhibitory activity.
Glycosidase Inhibition
Alpha-amylase is a key enzyme in carbohydrate digestion, breaking down starch into smaller sugars. Inhibiting this enzyme can help manage postprandial hyperglycemia. nih.gov Pyrazole derivatives have been investigated for this purpose.
A study on thiazolidin-4-one linked pyrazoles identified several compounds with good α-amylase inhibitory activity. nih.gov At a concentration of 100 µg/mL, compound 5a showed a remarkable inhibition of 90.04%, while compound 5b exhibited 83.72% inhibition. nih.gov Another investigation into newly prepared pyrazole derivatives found that their inhibitory effect increased with concentration. ajchem-a.comajchem-a.com Among the tested compounds, pyrazole derivative B showed the most significant inhibitory efficacy. ajchem-a.com
| Compound | Concentration (µg/mL) | % Inhibition | Reference |
|---|---|---|---|
| Compound 5a | 100 | 90.04% | nih.gov |
| Compound 5b | 100 | 83.72% | nih.gov |
| Compound 5e | 50 | 77.12% | nih.gov |
| Compound B | N/A | ~42.5% | ajchem-a.com |
Alpha-glucosidase is another critical enzyme in carbohydrate metabolism, responsible for breaking down disaccharides into glucose. Its inhibition is a validated therapeutic approach for managing type 2 diabetes mellitus. nih.gov Pyrazole-based heterocyclic compounds have emerged as a promising scaffold for developing α-glucosidase inhibitors. nih.gov
A series of sulfonamide-based acyl pyrazoles demonstrated potent in vitro activity against α-glucosidase. researchgate.net All tested compounds in this series were found to be more potent than the standard drug, acarbose (B1664774) (IC50 = 35.1 µM). Compound 5a , which features a chlorine atom at the para-position of a phenyl ring, was the most potent, with an IC50 value of 1.13 µM, making it approximately 35-fold more effective than acarbose. researchgate.netfrontiersin.org
| Compound | Description | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5a | (E)-4-((1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl)diazenyl)benzenesulfonamide | 1.13 | researchgate.netfrontiersin.org |
| Acarbose (Standard) | Reference Drug | 35.1 | researchgate.net |
Other Enzymatic Targets
Tubulin polymerization is essential for microtubule formation, a critical process in cell division. Inhibitors of tubulin polymerization are a successful class of anticancer agents. nih.gov Both pyrazole and isothiocyanate moieties have been featured in compounds designed to target this process.
A novel pyrazole derivative, PTA-1 (2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide), was found to disrupt microtubule organization and inhibit tubulin polymerization. nih.govresearchgate.net Similarly, a series of 3-amino-5-phenylpyrazole derivatives yielded a lead candidate, compound [I] , which inhibited tubulin polymerization with an IC50 of 1.87 µM by targeting the colchicine-binding site. bioworld.com
Furthermore, research focusing on isothiocyanates has provided insights into the structure-activity relationship for tubulin polymerization inhibition. nih.gov While simple isothiocyanates like benzyl (B1604629) isothiocyanate (BITC) are potent inhibitors, more complex derivatives have also been designed. nih.gov Studies on pyrazoline derivatives have also identified potent inhibitors, such as compound 4a , whose activity was comparable to the known agent Combretastatin A-4 (CA-4). researchgate.net
| Compound | Description | IC50 (µM) | Reference |
|---|---|---|---|
| Compound [I] | 3-amino-5-phenylpyrazole derivative | 1.87 | bioworld.com |
| PTA-1 | 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide | N/A | nih.govresearchgate.net |
Alcohol Dehydrogenase (ADH) Inhibition
The pyrazole scaffold is a well-established inhibitor of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of alcohols. nih.govcncb.ac.cnnih.gov Pyrazole and its analogs, such as 4-methylpyrazole (B1673528), act as potent inhibitors of ADH, forming a complex with the enzyme and NAD+. nih.govcncb.ac.cnepa.gov This inhibitory action is the basis for the use of pyrazole derivatives in research to study alcohol metabolism and as a potential therapy for methanol (B129727) poisoning by preventing the formation of toxic metabolites. nih.govepa.gov
Studies have shown that pyrazole derivatives can effectively inhibit various isoforms of human liver ADH. epa.gov For instance, 4-methylpyrazole is noted to be approximately five times more effective than pyrazole in inhibiting human liver ADH in the presence of methanol. epa.gov The mechanism often involves the pyrazole binding to the enzyme-NADH complex, making it an uncompetitive inhibitor with respect to alcohol. researchgate.net While extensive research confirms the ADH inhibitory capacity of the pyrazole core, specific data on the inhibitory potential of this compound itself against alcohol dehydrogenase is not detailed in the reviewed literature. However, the foundational role of the pyrazole moiety suggests that derivatives containing this structure are candidates for ADH inhibition.
Cyclooxygenase (COX) Enzyme Inhibition
Derivatives of 1,5-diarylpyrazole are recognized for their potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.govnih.gov The development of selective COX-2 inhibitors was a significant advancement in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform. nih.govnih.gov
The well-known anti-inflammatory drug Celecoxib, chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a prime example of a 1,5-diarylpyrazole derivative that selectively inhibits COX-2. nih.govnih.gov Extensive structure-activity relationship (SAR) studies have been conducted on this class of compounds to optimize their potency and selectivity. nih.govnih.gov Research has demonstrated that pyrazole derivatives can exhibit significant selective COX-2 inhibitory activity with IC₅₀ values in the low micromolar range, while being very weak inhibitors of the COX-1 isoenzyme. nih.gov For instance, certain pyrazole analogues show COX-2 IC₅₀ values ranging from 1.79 to 9.63 μM. nih.gov This selectivity is a key attribute for developing safer anti-inflammatory agents. nih.govresearchgate.net
Table 1: Cyclooxygenase (COX) Inhibition by Pyrazole Derivatives This table presents data for various pyrazole derivatives, illustrating the general potential of this chemical class as COX inhibitors.
| Compound Class | Enzyme | Inhibition Metric (IC₅₀) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 1,5-Diarylpyrazole Derivatives | COX-1 | 45.23–204.51 μM | - | nih.gov |
| 1,5-Diarylpyrazole Derivatives | COX-2 | 1.79–9.63 μM | - | nih.gov |
| SC-560 | COX-1 | 0.009 μM | >1,000-fold vs COX-2 | nih.gov |
| Celecoxib | COX-2 | - | Selective for COX-2 | nih.govnih.gov |
| Pyrazole-Triazole Derivatives | COX-2 | 0.17-4.79 μM | 4.84-115.82 | researchgate.net |
| 1,4,5-Trisubstituted Triazole | COX-2 | 2.61-14.82 μM | 1.95-6.98 | researchgate.net |
Carbonic Anhydrase Inhibition
Recent research has identified pyrazole derivatives as effective inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. nih.gov These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition is a strategy to counteract hypoxia-related acidosis, potentially sensitizing tumors to cytotoxic drugs. nih.gov
A series of novel 4-(pyrazol-1-yl)benzenesulfonamide ureas demonstrated potent, low nanomolar inhibition of hCA IX and hCA XII. nih.gov Specifically, inhibition constants (Kᵢ) for these compounds against hCA IX ranged from 15.9 to 67.6 nM, and against hCA XII from 16.7 to 65.7 nM. nih.gov The sulfonamide group is a critical pharmacophore for CA inhibition, and its incorporation into a pyrazole structure has yielded highly effective inhibitors. nih.govnih.gov While these compounds are not isothiocyanates, their structure, featuring the 4-(pyrazol-1-yl)phenyl moiety, highlights the potential of this scaffold in designing potent and selective carbonic anhydrase inhibitors.
Table 2: Carbonic Anhydrase (CA) Inhibition by 4-(Pyrazol-1-yl)benzenesulfonamide Derivatives
| Compound Series | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| SH7a–t | hCA IX | 15.9–67.6 nM | nih.gov |
| SH7a–t | hCA XII | 16.7–65.7 nM | nih.gov |
Antiproliferative and Anticancer Efficacy
The pyrazole nucleus is a key feature in many compounds designed for anticancer applications, with derivatives showing promise against a variety of cancer cell lines. researchgate.netnih.gov
Cytotoxic Activity Across a Panel of Human Cancer Cell Lines
Breast Carcinoma (MCF-7)
Pyrazole derivatives have demonstrated cell-specific cytotoxic effects on breast cancer cell lines, including the estrogen receptor-positive MCF-7 line. researchgate.net In one study, the pyrazole derivative PYRIND was found to decrease the viability of MCF-7 cells with an IC₅₀ value of 39.7 ± 5.8 μM after 72 hours of treatment. researchgate.net
Furthermore, the isothiocyanate functional group, present in the subject compound, is known for its cytotoxic properties. Isothiocyanates like gluconasturtiin-isothiocyanate (GNST-ITC) and raphasatin have shown potent cytotoxicity against MCF-7 cells. semanticscholar.orgmdpi.com For example, GNST-ITC exhibited an IC₅₀ value of 5.02 μM in MCF-7 cells after a 72-hour incubation. semanticscholar.org Raphasatin was also found to be cytotoxic, with an IC₅₀ of 9.84 µM. mdpi.com This suggests that the combination of a pyrazole scaffold with an isothiocyanate group could yield significant antiproliferative activity against breast cancer cells.
Table 3: Cytotoxic Activity of Pyrazole and Isothiocyanate Derivatives Against MCF-7 Cells
| Compound | Incubation Time | Cytotoxicity Metric (IC₅₀) | Reference |
|---|---|---|---|
| PYRIND (Pyrazole Derivative) | 72 h | 39.7 ± 5.8 μM | researchgate.net |
| Gluconasturtiin-isothiocyanate (GNST-ITC) | 72 h | 5.02 μM | semanticscholar.org |
| Raphasatin (Isothiocyanate) | - | 9.84 µM | mdpi.com |
| PTA-1 (Pyrazole Derivative) | - | Low micromolar range | nih.gov |
Lung Adenocarcinoma (A549)
The cytotoxic potential of pyrazole derivatives extends to non-small cell lung cancer cells, such as the A549 line. researchgate.netnih.govnih.gov Studies have evaluated various pyrazole-containing compounds for their ability to inhibit the growth of human lung adenocarcinoma cells. nih.govbohrium.com
One study synthesized two new pyrazole derivatives, with compound 2 (3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide) showing effective inhibition of A549 cell growth, with an EC₅₀ value of 220.20 ± 22.47 µM. nih.gov Other research on different pyrazole derivatives reported IC₅₀ values as low as 43.5 ± 0.15 µM against other cancer cell lines, though some showed only moderate to weak activity against A549 cells specifically. researchgate.net The antiproliferative activity of these compounds is often evaluated using the MTT assay, which measures metabolically active cells. nih.govbohrium.com
Table 4: Cytotoxic Activity of Pyrazole Derivatives Against A549 Cells
| Compound | Cytotoxicity Metric | Value | Reference |
|---|---|---|---|
| Compound 2 (Pyrazole Derivative) | EC₅₀ | 220.20 ± 22.47 µM | nih.gov |
| PTA-1 (Pyrazole Derivative) | CC₅₀ | Low micromolar range | nih.gov |
Erythroleukemia (K562)
The K562 human erythroleukemia cell line has been utilized as a model to test the efficacy of novel pyrazole-containing compounds. While direct studies on this compound are limited, research on related pyrazole derivatives has shown significant anti-leukemic potential. For instance, a series of 1H-benzofuro[3,2-c]pyrazole derivatives were synthesized and evaluated for their tumor cell growth inhibitory activity. Among these, certain pyrazole compounds demonstrated high potency against the K562 cell line, with GI50 values indicating strong inhibitory effects. researchgate.net One of the most active compounds was found to be significantly more potent than the reference drug ABT-751, with a GI50 value of 0.021 μM against K562 cells. researchgate.net These findings underscore the potential of the pyrazole scaffold as a basis for developing effective anti-leukemic agents.
Colorectal Carcinoma (HCT-116)
In the context of colorectal cancer, derivatives featuring the pyrazole moiety have demonstrated notable cytotoxic effects against the HCT-116 cell line. A study focused on novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives revealed significant and selective cytotoxicity against HCT-116 cells. researchgate.net One particular derivative, compound 7f, was identified as the most promising, exhibiting an IC50 value of 6.76 µg/mL, which was considerably more potent than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), which had an IC50 of 77.15 µg/mL in the same study. researchgate.net Other pyrazole-based compounds have also shown activity; for example, certain 1H-pyrazolo[3,4-d]pyrimidine derivatives displayed cytotoxicity against HCT-116 cells with IC50 values in the micromolar range. mdpi.com
Hepatocellular Carcinoma (HepG-2)
The HepG-2 human hepatocellular carcinoma cell line has been a frequent target for evaluating the anticancer activity of pyrazole derivatives. Several studies have reported the cytotoxic potential of various pyrazoline and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives against HepG-2 cells. nih.gov For example, a series of pyrazoline derivatives showed potent inhibitory activity, with the most active compound, 1b, displaying an IC50 value of 6.78 μM. nih.gov In another study, a pyrazolo[1,5-a]pyrimidine derivative, compound 4d, demonstrated an even greater potential with an IC50 value of 0.14 μM against HepG-2 cells. Furthermore, research into pyrazolo[3,4-d]thiazole derivatives, synthesized from the reaction of 3-methyl-1H-pyrazol-5(4H)-one with aryl isothiocyanates, also indicated significant anticancer activity against liver cancer cell lines. researchgate.net
Ovarian Carcinoma (A2780)
Research into the efficacy of this compound derivatives against ovarian carcinoma is an emerging area. While specific data on this exact compound is not widely available, related heterocyclic compounds have been investigated. For instance, pyrimidinone derivatives have been evaluated for their anticancer activity against the A2780 ovarian cancer cell line, with some compounds showing potent cytotoxicity. One such derivative exhibited an IC50 value of 0.65 µM. Additionally, other studies have explored the use of isothiocyanates like sulforaphane (B1684495) in combination therapies to enhance the sensitivity of A2780 cells to standard chemotherapeutic agents like cisplatin (B142131). researchgate.net These findings suggest that the isothiocyanate group, in combination with a heterocyclic core like pyrazole, could be a promising strategy for developing new treatments for ovarian cancer.
Cervical Carcinoma (HeLa)
The HeLa cell line, derived from cervical carcinoma, has been used to screen the cytotoxic effects of various pyrazole-containing compounds. A study on a series of pyrazoline derivatives reported that several compounds displayed potent activity against HeLa cells. nih.gov The most effective compound in this series, 9b, which features ethoxyl groups, showed a high cytotoxicity with an IC50 value of 7.74 μM, comparable to the positive control, cisplatin (IC50 = 5.28 μM). nih.gov Another related study on N-phenyl pyrazoline derivatives also demonstrated a cytotoxic effect on HeLa cells, with one compound showing an IC50 of 4.708 µM. nih.gov These results highlight the potential of pyrazole-based structures in the development of novel therapeutics for cervical cancer.
Ehrlich Ascites Carcinoma (EAC)
The Ehrlich Ascites Carcinoma (EAC) model is a valuable tool for in vivo assessment of anticancer agents. Studies involving compounds related to this compound have shown promising results. For example, phenethyl isothiocyanate (PEITC) has been shown to significantly suppress the growth of EAC in mice, both alone and in combination with doxorubicin. researchgate.net The antitumor activity is dose-dependent and is linked to the induction of apoptosis. researchgate.net In a different study, novel 5-amino pyrazole derivatives also demonstrated potent anti-angiogenic and antitumor effects against EAC in vivo, leading to a reduction in ascites volume and tumor cell number. nih.gov Another selenium-containing pyrazole derivative, 6-phenyl-7(6H)-isoselenazolo[4,3-d]pyrimidone (ISP), also markedly inhibited the growth of EAC tumors in mice. nih.gov
Cellular and Molecular Mechanisms of Action in Anticancer Contexts
The anticancer effects of pyrazole-based isothiocyanate derivatives are attributed to their interaction with various cellular and molecular pathways that are crucial for cancer cell survival and proliferation.
One of the key mechanisms identified is the induction of apoptosis , or programmed cell death. Studies on phenethyl isothiocyanate (PEITC) in Ehrlich Ascites Carcinoma have shown that the compound upregulates the expression of the pro-apoptotic protein Bax and caspase-9, while downregulating the anti-apoptotic protein Bcl-2. researchgate.net Similarly, a pyrazoline derivative, 1b, was found to upregulate cleaved caspase-3, cleaved PARP, and Bax, and downregulate Bcl-2 in HepG-2 cells. nih.gov Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives have been shown to induce apoptosis in HCT-116 cells through both intrinsic and extrinsic pathways, mediated by p53. researchgate.net
Another important mechanism is the inhibition of key enzymes and signaling pathways essential for tumor growth. Several pyrazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comnih.gov For instance, an N-phenyl pyrazoline derivative was found to suppress the aggressiveness of cervical cancer cells by inhibiting EGFR. nih.gov
Cell cycle arrest is another significant mode of action. A pyrazoline derivative was found to arrest HepG-2 cells in the G2/M phase of the cell cycle, thereby preventing cell division. nih.gov
Furthermore, some pyrazole derivatives act as tubulin polymerization inhibitors . By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can effectively halt cancer cell proliferation. A particularly potent pyrazole derivative was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM. researchgate.net
Isothiocyanates, as a class, are also known to exert their selective anticancer activity by exploiting the differences in DNA damage repair mechanisms between cancer and normal cells. They can inhibit DNA replication and induce double-strand breaks, which are more pronounced and less efficiently repaired in cancer cells, leading to their selective elimination. nih.gov
Antimicrobial Activity Spectrum
Beyond their anticancer properties, derivatives of this compound have demonstrated notable antimicrobial activity, positioning them as potential candidates for developing new agents to combat pathogenic microorganisms. nih.govnih.gov
Antibacterial Efficacy Against Pathogenic Strains
The antibacterial potential of these compounds has been evaluated against a range of both Gram-positive and Gram-negative bacteria.
Derivatives of pyrazole have shown significant efficacy against Gram-positive pathogens, particularly those known for developing antibiotic resistance.
A library of pyrazolyl thioureas (PTUs), which are structurally related to isothiocyanates, proved to be active against various species of the Staphylococcus genus, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net These compounds displayed Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL against MRSA strains. nih.govresearchgate.net Time-kill experiments indicated a bacteriostatic mechanism of action for the most active compounds. nih.govresearchgate.net Another study on a bis(pyrazolyl)methane derivative reported a MIC of 62.5 μg/ml against clinical S. aureus strains. nih.gov Furthermore, certain pyrazole derivatives have demonstrated very broad-spectrum inhibitory activity against both Bacillus subtilis and Staphylococcus aureus. researchgate.net While extensive data exists for S. aureus and B. subtilis, specific studies focusing on Listeria monocytogenes were not prominent in the reviewed literature.
Table 3: Antibacterial Activity of Pyrazole Derivatives against Gram-Positive Bacteria
| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Pyrazolyl Thioureas (PTUs) | Methicillin-Resistant Staphylococcus aureus (MRSA) | 32 - 128 | nih.govresearchgate.net |
| bis(pyrazolyl)methane derivative (SC-19) | Staphylococcus aureus | 62.5 | nih.gov |
| Various Pyrazole derivatives | Bacillus subtilis | Broad-spectrum activity reported | researchgate.net |
The activity of pyrazolyl isothiocyanate derivatives against Gram-negative bacteria appears to be more variable and often less potent compared to their effect on Gram-positive strains.
One study explicitly noted that pyrazolyl thioureas were inactive against all tested Gram-negative species. nih.gov However, other classes of pyrazole derivatives have shown promise. For example, certain pyrazole analogues demonstrated significant activity against Escherichia coli, with one compound showing a MIC of 0.25 μg/mL. nih.gov Imidazo-pyridine substituted pyrazoles were reported as potent broad-spectrum agents, effective against E. coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Salmonella typhimurium, with Minimum Bactericidal Concentration (MBC) values under 1 μg/ml for some strains. nih.gov Other newly synthesized pyrazole derivatives were also tested against E. coli and P. aeruginosa, showing moderate to high activity. While specific data for Salmonella typhi is sparse, the activity against the related S. typhimurium suggests potential in this area. nih.govnih.gov
Antifungal Efficacy Against Pathogenic Fungi (e.g., Candida albicans, Aspergillus niger, Aspergillus flavus)
The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Pyrazole derivatives have demonstrated a wide range of biological activities, including promising antifungal properties against various pathogenic fungi. nih.govnih.govbiogecko.co.nzresearchgate.netuctm.eduresearchgate.net
Research has shown that certain pyrazole derivatives exhibit significant inhibitory effects on the growth of pathogenic fungi. For instance, in a study evaluating twenty different pyrazole compounds, one derivative, designated as pyrazole 3b, was found to be highly effective against Aspergillus niger and Aspergillus flavus. nih.gov The inhibition zones for this compound were measured at 32.0 mm and 30.0 mm, respectively. nih.gov Another compound, 10b, also showed notable activity against A. niger. nih.gov The antifungal activity of pyrazole 3b was dose-dependent, with 100% inhibition observed at concentrations between 500 and 1000 μg/ml. nih.gov
Similarly, other studies have highlighted the potential of pyrazole derivatives as antifungal agents. One investigation focused on pyrazole-imidazole hybrids and found that the MPIMPPA compound exhibited a greater inhibition zone against Aspergillus niger when compared to a standard drug. researchgate.net Another study on pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives revealed that some of these compounds displayed notable antifungal activity against several phytopathogenic fungi. nih.gov Specifically, isoxazolol pyrazole carboxylate 7ai showed strong activity against R. solani. nih.gov
Furthermore, the antifungal potential of pyrazole derivatives extends to Candida albicans. While some studies have shown that certain pyrazole derivatives are more effective against Aspergillus species, the broad spectrum of activity suggests potential for development against various fungal pathogens. nih.govbiogecko.co.nzresearchgate.netresearchgate.net The mechanism of action for some antifungal azoles, a class to which pyrazoles belong, involves the inhibition of ergosterol (B1671047) synthesis, which is crucial for the fungal cell membrane. researchgate.net
It is important to note that the antifungal efficacy can vary significantly based on the specific substitutions on the pyrazole ring. For example, the substitution of a methyl group with a trifluoromethyl group at the C-3 position of the pyrazole ring in some isoxazolol pyrazoles led to a significant decrease in antifungal activity. nih.gov This highlights the importance of structure-activity relationship (SAR) studies in optimizing the antifungal properties of these compounds.
Table 1: Antifungal Activity of Select Pyrazole Derivatives
| Compound | Fungal Strain | Inhibition Zone (mm) | EC50 (μg/mL) | Reference |
| Pyrazole 3b | Aspergillus niger | 32.0 | - | nih.gov |
| Pyrazole 3b | Aspergillus flavus | 30.0 | - | nih.gov |
| Compound 10b | Aspergillus niger | 28.0 | - | nih.gov |
| MPIMPPA | Aspergillus niger | Higher than standard | - | researchgate.net |
| Isoxazolol pyrazole carboxylate 7ai | R. solani | - | 0.37 | nih.govresearchgate.net |
| Pyrazole carboxamide 7af | Various fungi | - | Moderate activity | nih.govresearchgate.net |
| Pyrazole carboxamide 7bc | Various fungi | - | Moderate activity | nih.govresearchgate.net |
| Pyrazole carboxamide 7bg | Various fungi | - | 7.93 - 27.43 | nih.govresearchgate.net |
| Pyrazole carboxamide 7bh | Various fungi | - | 5.93 - 25.48 | nih.govresearchgate.net |
| Pyrazole carboxamide 7bi | Various fungi | - | 7.69 - 32.40 | nih.govresearchgate.net |
Antitubercular Activity Investigations
Tuberculosis (TB) remains a significant global health threat, and the rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for new therapeutic agents. researchgate.net Pyrazole-containing compounds have emerged as a promising class of molecules in the search for novel anti-TB drugs. researchgate.netresearchgate.netjapsonline.com
Several studies have synthesized and evaluated pyrazole derivatives for their in vitro antimycobacterial activity against M. tuberculosis. In one such study, a series of pyrazole-4-carboxamide derivatives were synthesized and tested against the Mtb H37Rv strain. japsonline.com Compounds 5e, 5g, and 5m demonstrated significant antitubercular activity with Minimum Inhibitory Concentrations (MIC) of 3.12 μg/ml, 6.25 μg/ml, and 6.25 μg/ml, respectively. japsonline.comjapsonline.com
Another investigation identified a highly potent pyrazole derivative, NSC 18725 (3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole), through phenotypic screening. nih.gov This compound exhibited a remarkable MIC99 value of 0.3125 μM against both fast and slow-growing mycobacteria. nih.gov Structure-activity relationship (SAR) studies revealed that the nitroso functional group and a para-chlorophenyl substitution at the first position of the pyrazole ring were crucial for its antimycobacterial activity. nih.gov Furthermore, NSC 18725 was found to be synergistic with the first-line TB drug isoniazid (B1672263) (INH) in vitro. nih.gov
Hybrid molecules incorporating the pyrazole scaffold have also shown promise. A study on pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids reported that compound 9o displayed excellent antitubercular activity against M. tuberculosis H37RV, with an MIC of 12.5 μg/mL and 99% inhibition. acs.org Additionally, a series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones were synthesized and evaluated. eurjchem.com Among these, 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one and 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide (B165840) were found to be highly active against M. tuberculosis H37Rv. eurjchem.com
The mechanism of action of some pyrazole derivatives is thought to involve the inhibition of cell wall synthesis in M. tuberculosis. researchgate.net The diverse chemical structures and promising in vitro results highlight the potential of pyrazole derivatives as a source for the development of new and effective antitubercular agents. researchgate.netnih.gov
Table 2: Antitubercular Activity of Select Pyrazole Derivatives
| Compound | M. tuberculosis Strain | MIC | Reference |
| 5e | H37Rv | 3.12 μg/ml | japsonline.comjapsonline.com |
| 5g | H37Rv | 6.25 μg/ml | japsonline.comjapsonline.com |
| 5m | H37Rv | 6.25 μg/ml | japsonline.comjapsonline.com |
| 5h | H37Rv | 12.5 μg/ml | japsonline.comjapsonline.com |
| NSC 18725 | Fast and slow-growing mycobacteria | 0.3125 μM (MIC99) | nih.gov |
| 9o | H37RV | 12.5 μg/mL | acs.org |
| 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one | H37Rv | 0.0034 µM | eurjchem.com |
| 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide | H37Rv | 0.0032 µM | eurjchem.com |
Other Pharmacological Activities of Related Pyrazole Derivatives
Anticonvulsant Properties
Pyrazole derivatives have been extensively investigated for their potential as anticonvulsant agents, showing promise in various preclinical models of epilepsy. nih.govkarger.com The pyrazole scaffold is considered a valuable pharmacophore for the development of new antiepileptic drugs. nih.govkarger.comresearchgate.netresearchgate.net
In one study, novel substituted pyrazoles were designed and evaluated for their anticonvulsant activity in mice using maximal electroshock seizure and subcutaneous pentylenetetrazole assays. karger.com The research identified compound 7h as the most potent anticonvulsant agent among the synthesized series. karger.com Further investigation of compound 7h revealed that it also possessed a considerable central nervous system depressant effect and was able to reduce levels of oxidative stress and inflammation in mice. karger.com
Another study focused on the synthesis of novel imidazole (B134444) derivatives, with some compounds also incorporating a pyrazole moiety, and screened them for anticonvulsant and analgesic activities. wisdomlib.org Specific derivatives, particularly those with nitro, bromo, and hydroxy substitutions (compounds 5d, 5e, and 5g), demonstrated significant anticonvulsant potency when compared to the standard drug phenytoin (B1677684) sodium. wisdomlib.org The evaluation included observing different stages of convulsions, providing a comprehensive assessment of their effects. wisdomlib.org
The diverse substitutions on the pyrazole ring allow for the fine-tuning of anticonvulsant activity, making it a versatile scaffold for medicinal chemists. nih.gov The promising results from these preclinical studies suggest that pyrazole derivatives warrant further investigation as potential therapeutic agents for epilepsy. karger.com
Table 3: Anticonvulsant Activity of Select Pyrazole Derivatives
| Compound | Anticonvulsant Model | Potency | Reference |
| 7h | Maximal electroshock seizure and subcutaneous pentylenetetrazole assays | Most potent in series | karger.com |
| 5d (nitro substitution) | Maximal electroshock-induced seizure (MES) method | Significant potency | wisdomlib.org |
| 5e (bromo substitution) | Maximal electroshock-induced seizure (MES) method | Significant potency | wisdomlib.org |
| 5g (hydroxy substitution) | Maximal electroshock-induced seizure (MES) method | Significant potency | wisdomlib.org |
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are well-recognized for their anti-inflammatory and analgesic properties, with some compounds having been successfully developed into clinically used non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govresearchgate.netmdpi.comsciencescholar.us The anti-inflammatory action of many pyrazole-based agents is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain. researchgate.netmdpi.com
A novel pyrazole derivative, FR140423, demonstrated potent anti-inflammatory and analgesic effects in preclinical studies. nih.gov This compound was found to be a selective inhibitor of cyclooxygenase-2 (COX-2), and in a carrageenin-induced paw edema model, its oral administration dose-dependently reduced inflammation with a potency two- to three-fold greater than indomethacin. nih.gov Furthermore, FR140423 exhibited anti-hyperalgesic effects and, unlike indomethacin, produced a morphine-like analgesic effect in the tail-flick test, which was blockable by the opioid antagonist naloxone. nih.gov
In another study, a series of newly synthesized pyrazole derivatives were evaluated for their anti-inflammatory and analgesic activities. nih.gov The carboxyphenylhydrazone derivative (N9) was more potent than its chlorophenyl counterpart (N8) in the carrageenan-induced rat paw edema test. nih.gov In the cotton-pellet-induced granuloma test, the carboxyphenylhydrazone derivative (N7) was also more potent than its chlorophenyl counterpart (N6). nih.gov The addition of an acetyl group in some derivatives not only increased anti-inflammatory activity but also enhanced selectivity for COX-2. nih.gov
The synthesis of pyrazolo[3,4-c]pyrazole (B14755706) derivatives has also yielded compounds with both analgesic and anti-inflammatory activities. sciencescholar.us These findings underscore the potential of the pyrazole scaffold in the development of new anti-inflammatory and analgesic drugs with potentially improved efficacy and side-effect profiles. nih.govnih.gov
Table 4: Anti-inflammatory and Analgesic Activity of Select Pyrazole Derivatives
| Compound | Activity | Model | Key Findings | Reference |
| FR140423 | Anti-inflammatory, Analgesic | Carrageenin-induced paw edema, yeast-induced hyperalgesia, tail-flick test | Potent, selective COX-2 inhibitor; more potent than indomethacin; morphine-like analgesic effect. | nih.gov |
| N9 (carboxyphenylhydrazone derivative) | Anti-inflammatory | Carrageenan-induced rat paw edema | More potent than the chlorophenyl counterpart (N8). | nih.gov |
| N7 (carboxyphenylhydrazone derivative) | Anti-inflammatory | Cotton-pellet-induced granuloma | More potent than its chlorophenyl counterpart (N6). | nih.gov |
| N5 | Anti-inflammatory | Granuloma test | Increased anti-inflammatory activity and COX-2 selectivity with acetyl group. | nih.gov |
Antiviral Potency
The pyrazole nucleus is a key structural motif in a variety of compounds that have demonstrated significant antiviral activity against a range of viruses. nih.govrsc.orgrsc.orgnih.goveurekaselect.com This has made pyrazole derivatives an important area of research in the quest for new antiviral therapies. nih.goveurekaselect.com
A recent study investigated the antiviral efficacy of newly synthesized pyrazole derivatives against Newcastle disease virus (NDV). nih.govnih.gov In this research, a hydrazone derivative (compound 6) and a thiazolidinedione derivative (compound 9) achieved 100% protection against NDV with no mortality. nih.govnih.gov A pyrazolopyrimidine derivative (compound 7) also showed high protection at 95%. nih.govnih.gov Molecular docking studies suggested that these compounds interact with key residues of the immune receptor TLR4. nih.govnih.gov
Another study explored the potential of hydroxyquinoline-pyrazole candidates as antiviral agents against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgrsc.org The synthesized compounds, which included hydrazone and pyrrolone derivatives, exhibited promising antiviral activity against all tested coronaviruses. rsc.orgrsc.org Notably, these compounds showed potent inhibition of SARS-CoV-2 at lower concentrations. rsc.orgrsc.org
Furthermore, pyrazole derivatives have been identified as potential inhibitors of the Chikungunya virus (ChikV). eurekaselect.com Through high-throughput virtual screening of the ChikV nsP2 protease, a pyrazole derivative (ZINC04725220, compound 11) was identified and synthesized. eurekaselect.com This compound showed inhibitory activity against ChikV with an IC50 of 14.15 µM. eurekaselect.com
The broad spectrum of antiviral activity exhibited by pyrazole derivatives against various RNA and DNA viruses highlights the versatility of this scaffold in antiviral drug discovery. nih.govrsc.orgrsc.orgnih.goveurekaselect.com
Table 5: Antiviral Activity of Select Pyrazole Derivatives
| Compound/Derivative | Virus | Activity | Key Findings | Reference |
| Hydrazone 6 | Newcastle disease virus (NDV) | 100% protection | Complete protection with 0% mortality. | nih.govnih.gov |
| Thiazolidinedione 9 | Newcastle disease virus (NDV) | 100% protection | Complete protection with 0% mortality. | nih.govnih.gov |
| Pyrazolopyrimidine 7 | Newcastle disease virus (NDV) | 95% protection | High level of protection. | nih.govnih.gov |
| Hydroxyquinoline-pyrazole derivatives | SARS-CoV-2, MERS-CoV, HCoV-229E | Potent inhibition | Promising activity against multiple coronaviruses. | rsc.orgrsc.org |
| ZINC04725220 (Compound 11) | Chikungunya virus (ChikV) | IC50: 14.15 µM | Inhibitory activity against ChikV nsP2 protease. | eurekaselect.com |
Antileishmanial Activity
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, requires the development of new and more effective treatments. Pyrazole-containing compounds have been identified as a promising source of novel antileishmanial agents. researchgate.netnih.govacademicjournals.orgresearchgate.net
In one study, a series of hydrazine-coupled pyrazole derivatives were synthesized and evaluated for their antileishmanial activity against a clinical isolate of Leishmania aethiopica. nih.gov Compound 13 from this series demonstrated superior antipromastigote activity with an IC50 of 0.018 µM, which was significantly more potent than the standard drugs miltefosine (B1683995) and amphotericin B deoxycholate. nih.gov
Another investigation focused on the synthesis of pyrazole derivatives and their screening as antileishmanial agents against Leishmania donovani and Leishmania aethiopica. academicjournals.org A phenyl pyrazoline derivative with a propanoyl side chain, compound IIIb, was found to be the most active against L. donovani with an IC50 of 0.0112 µg/ml, surpassing the activity of both miltefosine and amphotericin B deoxycholate. academicjournals.org Compound III showed the highest activity against L. aethiopica amastigotes. academicjournals.org
Furthermore, a new pyrazole derivative, 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazole (IV), was synthesized and found to inhibit the in vitro multiplication of Leishmania tropica, Leishmania major, and Leishmania infantum at micromolar concentrations. researchgate.net The IC50 values for the inhibition of promastigote growth were 0.48, 0.63, and 0.4 μg/mL for L. tropica, L. major, and L. infantum, respectively. researchgate.net
These studies highlight the significant potential of pyrazole derivatives as a scaffold for the development of new antileishmanial drugs with potent activity against various Leishmania species. nih.govacademicjournals.orgresearchgate.net
Table 6: Antileishmanial Activity of Select Pyrazole Derivatives
| Compound | Leishmania Species | IC50 | Reference |
| Compound 13 | Leishmania aethiopica (promastigote) | 0.018 µM | nih.gov |
| Compound IIIb | Leishmania donovani | 0.0112 µg/ml | academicjournals.org |
| Compound III | Leishmania aethiopica (amastigote) | 0.28±0.03 µgml-1 | academicjournals.org |
| Compound IV | Leishmania tropica (promastigote) | 0.48 µg/mL | researchgate.net |
| Compound IV | Leishmania major (promastigote) | 0.63 µg/mL | researchgate.net |
| Compound IV | Leishmania infantum (promastigote) | 0.4 µg/mL | researchgate.net |
Antimalarial Activity
The urgent need for new antimalarial drugs, driven by the rise of drug-resistant Plasmodium falciparum parasites, has spurred research into novel chemical scaffolds, including pyrazole derivatives. nih.gov The pyrazole core is considered a privileged scaffold in medicinal chemistry due to its presence in various pharmacologically active compounds. researchgate.netmdpi.com
Research has demonstrated that pyrazole derivatives possess significant antimalarial properties. researchgate.net For instance, a series of 5-anilino-3-(hetero)arylpyrazoles, synthesized using aryl isothiocyanates, were evaluated for their antiplasmodial activity. mdpi.com Several of these derivatives exhibited micromolar IC50 values against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of P. falciparum. mdpi.com
Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance antimalarial efficacy. For example, the substitution pattern on the pyrazole ring is critical. It was found that replacing an ester group with a nitrile group led to a significant loss of activity, likely due to the absence of hydrogen-bond formation. nih.gov Conversely, modifications on the heterocyclic ring to include substituted aryl groups resulted in potent antimalarial derivatives. nih.gov
One study highlighted that pyrazolylpyrazoline derivatives showed promising antimalarial activity both in vitro and in vivo, identifying them as potential lead structures for further development. mdpi.com Another study reported that compounds with a thiophene (B33073) and pyrazoline ring exhibited excellent antimalarial activity against Plasmodium falciparum, with some derivatives showing greater potency than the standard drug quinine. researchgate.net Specifically, pyrazole Shiff bases and other derivatives have been identified as effective antimalarial agents, with some compounds demonstrating nanomolar antiplasmodial IC50 values, surpassing the activity of chloroquine, pyrimethamine, and artemisinin. mdpi.com
The mechanism of action for some pyrazole derivatives involves the inhibition of crucial parasite enzymes such as falcipain-2 and dihydrofolate reductase (PfDHFR). mdpi.comresearchgate.net
Table 1: Antimalarial Activity of Selected Pyrazole Derivatives
| Compound | Target/Strain | Activity (IC50) | Reference |
| Methyl 5-amino-3-anisidinepyrazole-4-carboxylic acid 3a | P. falciparum | 0.149 µmol/l | nih.gov |
| Methyl 5-amino-3-(m-anisidin)pyrazole-4-carboxylic acid 3c | P. falciparum | 0.15 µmol/l | nih.gov |
| Pyrazole 2l | P. falciparum (CQ-resistant, W2) | 12.14 µM | mdpi.com |
| Pyrazole 2l | P. falciparum (CQ-sensitive, D10) | 18.08 µM | mdpi.com |
| Pyrazoline derivative 4d | P. falciparum | 0.21 µM | researchgate.net |
Research into Anti-Alzheimer's Disease Agents
Alzheimer's disease (AD) is a progressive neurodegenerative disorder with a complex pathology. eurekaselect.com Current therapeutic strategies often focus on symptomatic relief, such as inhibiting cholinesterases to increase acetylcholine (B1216132) levels in the brain. eurekaselect.comnih.gov The pyrazole moiety has emerged as a promising scaffold in the development of novel anti-Alzheimer's agents due to its versatile chemical nature. eurekaselect.comresearchgate.net
Derivatives of pyrazole have shown potential as inhibitors of key enzymes implicated in AD, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). eurekaselect.comresearchgate.net The inhibition of these enzymes is a primary target for managing the cognitive decline associated with the disease. eurekaselect.com A series of 3-aryl-1-phenyl-1H-pyrazole derivatives demonstrated good AChE inhibitory activity, with some compounds showing potency in the nanomolar to low micromolar range. nih.govexcli.de
Furthermore, isothiocyanates themselves have been investigated as potential cholinesterase inhibitors. nih.govresearchgate.net Phenyl isothiocyanate and its derivatives showed promising inhibitory activity, with 2-methoxyphenyl isothiocyanate being a notable inhibitor of AChE. nih.govresearchgate.net This suggests that the combination of a pyrazole scaffold with an isothiocyanate group could lead to compounds with significant anti-cholinesterase activity.
Beyond cholinesterase inhibition, pyrazole-based compounds may offer multi-target therapeutic benefits for AD. eurekaselect.comresearchgate.net Preclinical studies have indicated that these substances can exhibit neuroprotective effects by reducing the formation of amyloid-beta plaques and protecting neurons from oxidative stress, both of which are central to the progression of AD. eurekaselect.comresearchgate.netresearchgate.net Some pyrazole derivatives also possess anti-inflammatory and antioxidant properties, which are relevant to the multifaceted nature of Alzheimer's pathology. eurekaselect.comresearchgate.netresearchgate.net For example, pyrazoline derivatives have been found to be effective against beta-amyloid (Aβ) plaques. researchgate.net
Molecular docking studies have been employed to understand the binding interactions of these compounds within the active sites of AChE and MAO-B, another relevant enzyme in neurodegeneration. nih.govexcli.de These computational insights aid in the rational design of more potent and selective inhibitors.
Table 2: Cholinesterase Inhibitory Activity of Selected Pyrazole and Isothiocyanate Derivatives
| Compound | Target Enzyme | Inhibitory Activity (Ki or IC50) | Reference |
| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine (3e) | Acetylcholinesterase (AChE) | pIC50 = 4.2 | nih.govexcli.deresearchgate.net |
| Pyrazoline derivative 1 | Acetylcholinesterase (AChE) | Ki = 0.13 ± 0.004 µM | researchgate.net |
| Pyrazoline 2B | Acetylcholinesterase (AChE) | IC50 = 58 nM | nih.gov |
| 2-Methoxyphenyl isothiocyanate | Acetylcholinesterase (AChE) | IC50 = 0.57 mM | nih.govresearchgate.net |
| 3-Methoxyphenyl isothiocyanate | Butyrylcholinesterase (BChE) | 49.2% inhibition at 1.14 mM | nih.govresearchgate.net |
Structure Activity Relationship Sar Studies and Rational Molecular Design
Identification of Key Pharmacophoric Elements for Target Engagement
The biological activity of derivatives based on the 4-(1H-Pyrazol-1-yl)phenyl scaffold is intrinsically linked to the spatial arrangement and electronic properties of its core components. Pharmacophore modeling, based on the analysis of active analogs, identifies several key elements crucial for molecular recognition and target engagement.
The pyrazole (B372694) ring is a fundamental pharmacophoric feature. As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, it can participate in various non-covalent interactions. acs.org The nitrogen at position 2, with its available lone pair of electrons, frequently acts as a hydrogen bond acceptor, anchoring the ligand within the active site of a biological target. orientjchem.org Conversely, the N-H group at position 1 can serve as a hydrogen bond donor, providing an additional point of interaction. The aromatic nature of the pyrazole ring allows for π-π stacking interactions with aromatic residues, such as phenylalanine or tyrosine, in the target's binding pocket. nih.gov
The central phenyl ring acts as a rigid spacer, orienting the pyrazole and isothiocyanate groups in a defined spatial relationship. Its aromaticity also contributes to binding through hydrophobic and π-π interactions. The para-substitution pattern is critical, ensuring a linear geometry that can effectively span binding sites.
The isothiocyanate group (-N=C=S) is a highly reactive electrophilic moiety that can form covalent bonds with nucleophilic residues, such as cysteine or lysine, on a target protein. This ability to act as a covalent modifier can lead to irreversible inhibition and prolonged duration of action. However, in many successful derivatives, this group is not the final pharmacophore but a precursor for creating other functional groups, such as thiosemicarbazones, which possess their own distinct interaction capabilities. nih.gov
Impact of Substituent Modifications on Biological Activity and Selectivity
Systematic modification of the 4-(1H-Pyrazol-1-yl)phenyl isothiocyanate scaffold has been a cornerstone of lead optimization, with changes to each component—the pyrazole ring, the phenyl ring, and the isothiocyanate-derived linker—profoundly affecting biological outcomes.
Role of Pyrazole Ring Substituents
For instance, the introduction of small, electron-donating groups like methyl or ethyl can enhance hydrophobic interactions in lipophilic pockets. Conversely, incorporating electron-withdrawing groups, such as trifluoromethyl, can alter the acidity of the pyrazole N-H and influence its role as a hydrogen bond donor. nih.gov The strategic placement of larger aryl or heteroaryl groups at these positions can be used to probe for additional binding pockets and establish further π-π or hydrophobic interactions, thereby increasing potency. nih.gov The specific substitution pattern is crucial for achieving selectivity between different biological targets, as even minor changes can lead to significant shifts in the preferred binding mode. nih.gov
Influence of Phenyl Ring Substituents
While the 4-(1H-Pyrazol-1-yl)phenyl core provides the essential framework, decorating the phenyl ring with various substituents offers a fine-tuning mechanism for potency, selectivity, and pharmacokinetic properties. The position and electronic properties of these substituents are critical. nih.gov
Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or nitro groups, can enhance binding affinity by modulating the electronic character of the phenyl ring or by participating in specific halogen bonds or other polar interactions. researchgate.net For example, in a series of 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and their pyrazole analogs, specific substitutions on the phenyl ring were found to be critical for anti-inflammatory activity. acs.org
Contribution of Isothiocyanate-Derived Linkers (e.g., Thiosemicarbazone)
The isothiocyanate moiety is a versatile chemical handle that can be readily converted into a variety of linkers and functional groups, most notably thiosemicarbazones. This transformation is achieved by reacting the isothiocyanate with hydrazines. The resulting thiosemicarbazone linker (-NH-C(=S)-NH-N=CH-) introduces additional hydrogen bond donors and acceptors, significantly altering the molecule's interaction profile. nih.gov
A prime example of this strategy is the synthesis of novel thiosemicarbazones from this compound, which have shown potent inhibitory activity against dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes. The SAR studies of these thiosemicarbazones revealed that the pyrazole scaffold and the thiosemicarbazone linker were both essential for high-potency inhibition. Modifications on the terminal phenyl ring of the thiosemicarbazone further modulated the activity, highlighting the importance of this extended structure in occupying the enzyme's active site.
Conformational Analysis and Stereochemical Implications for Activity
The three-dimensional structure and conformational flexibility of this compound derivatives are critical determinants of their biological activity. The molecule is not entirely planar, with a notable torsional angle between the pyrazole and phenyl rings. This rotation around the C-N single bond dictates the relative orientation of the two aromatic systems. rsc.org
Computational studies and experimental data, such as X-ray crystallography on related N-aryl pyrazoles, have shown that this dihedral angle can vary significantly depending on the substitution pattern and the solid-state packing or solvent environment. mdpi.com This conformational preference is crucial, as it determines how well the pharmacophoric elements align with the complementary features of a target's binding site. The presence of bulky substituents on either ring can restrict this rotation, locking the molecule into a more rigid, and potentially more active, conformation. researchgate.net
When a chiral center is introduced into the molecule, for example through substitution on a linker derived from the isothiocyanate group, the stereochemistry can have profound implications for activity. Enantiomers of a chiral drug can exhibit significantly different potencies, selectivities, and metabolic profiles. nih.gov This is because biological targets, being chiral themselves, often interact preferentially with one stereoisomer. Stereoselective synthesis is therefore a critical aspect of drug development for derivatives of this scaffold to ensure that the most active and safest enantiomer is produced. nih.gov
Bioisosteric Replacement Strategies in Lead Compound Optimization
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize lead compounds by swapping one functional group for another with similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. acs.org This approach has been widely applied to pyrazole-containing scaffolds.
For the this compound framework, bioisosteric replacements can be considered for each of its key components:
Pyrazole Ring: The pyrazole ring itself can be replaced by other five-membered heterocycles like isoxazole, thiazole (B1198619), or 1,2,4-triazole. These bioisosteres can mimic the size and shape of the pyrazole while offering different hydrogen bonding patterns and metabolic stabilities. mdpi.com
Phenyl Ring: The central phenyl ring can be substituted with other aromatic systems, such as pyridine (B92270), thiophene (B33073), or even non-aromatic rings like bicyclo[1.1.1]pentane, to modulate lipophilicity, solubility, and metabolic stability while maintaining the necessary vector for the other pharmacophoric groups. acs.orgnih.gov
Isothiocyanate/Derived Group: The isothiocyanate group or its thiosemicarbazone derivative can be replaced with other linkers or functional groups that mimic its electronic and steric properties. For example, an oxadiazole ring can serve as a bioisostere for an amide or ester linkage, offering improved metabolic stability. researchgate.net Similarly, tetrazoles are often used as bioisosteres for carboxylic acids, a group that could be part of a more complex linker. Such replacements aim to enhance drug-like properties without compromising the key interactions required for biological activity. benthamscience.com
Through the judicious application of these SAR principles and rational design strategies, the this compound scaffold continues to be a valuable starting point for the discovery of novel and effective therapeutic agents.
Development of Quantitative Structure-Activity Relationships (QSAR) Models
The development of Quantitative Structure-Activity Relationship (QSAR) models represents a important step in modern drug discovery and medicinal chemistry. These computational models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting the therapeutic potential of novel analogues and guiding the synthesis of more potent and selective agents.
QSAR models are built upon the principle that the biological activity of a chemical compound is a function of its molecular structure and physicochemical properties. By quantifying these properties using molecular descriptors, it is possible to develop predictive models that can screen large libraries of virtual or yet-to-be-synthesized compounds, thereby saving significant time and resources in the drug development pipeline.
In the context of pyrazole derivatives, QSAR studies have been successfully applied to explore their potential in various therapeutic areas, including as anticancer, anti-inflammatory, and antidiabetic agents. researcher.lifeneuroquantology.comnih.gov These studies typically involve a series of steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), or 3D (e.g., steric, electronic, and hydrophobic fields).
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest are employed to build a mathematical equation that correlates the descriptors with the biological activity. researcher.life
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles can be illustrated through QSAR studies on related pyrazole-containing compounds. For instance, a QSAR study on a series of pyrazole derivatives as potential anti-inflammatory agents identified key 3D descriptors that influence their inhibitory activity against p38 kinase. neuroquantology.com Similarly, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors highlighted the importance of adjacency and distance matrix descriptors in determining their anticancer activity. nih.gov
A hypothetical QSAR study for a series of this compound derivatives might explore how substitutions on the pyrazole or phenyl rings affect a specific biological activity. The generated QSAR model could then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and biological evaluation.
The following interactive data table showcases a representative set of data that would be used in a QSAR study of pyrazole derivatives. The table includes the chemical structures, their experimentally determined biological activity (e.g., IC₅₀), and calculated molecular descriptors that could be used to build a predictive QSAR model.
Table 1: Representative Data for a QSAR Study of Pyrazole Derivatives
| Compound | Structure | Biological Activity (IC₅₀, µM) | Molecular Weight | LogP |
| Derivative 1 | R₁ = H, R₂ = H | 10.5 | 201.23 | 2.8 |
| Derivative 2 | R₁ = CH₃, R₂ = H | 5.2 | 215.26 | 3.2 |
| Derivative 3 | R₁ = H, R₂ = Cl | 2.1 | 235.68 | 3.5 |
| Derivative 4 | R₁ = OCH₃, R₂ = H | 8.7 | 231.26 | 2.7 |
| Derivative 5 | R₁ = H, R₂ = F | 3.5 | 219.22 | 3.0 |
Note: The structures and data in this table are hypothetical and for illustrative purposes to demonstrate the type of information used in a QSAR study.
The successful development of a robust QSAR model for this compound and its analogues would provide a powerful in silico tool to accelerate the discovery of new therapeutic agents. By identifying the key structural features that govern biological activity, these models can guide medicinal chemists in the rational design of more effective and safer drugs. eurjchem.comnih.gov
Computational and in Silico Approaches in the Investigation of 4 1h Pyrazol 1 Yl Phenyl Isothiocyanate Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the structural basis of a ligand's activity.
Molecular docking studies have been effectively employed to investigate how pyrazole (B372694) derivatives, a class to which 4-(1H-Pyrazol-1-yl)phenyl isothiocyanate belongs, fit into the active sites of various enzymes. nih.gov These simulations are crucial for screening potential inhibitors against significant drug targets. nih.gov
For instance, docking studies on pyrazole derivatives with protein kinases, which are key regulators of cell signaling and frequent targets in cancer therapy, have been performed using tools like AutoDock. nih.govnih.gov Research has shown that pyrazole derivatives can be docked deep within the binding pockets of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov These simulations predict the precise conformation the ligand adopts within the enzyme's active site, providing a theoretical foundation for designing new and more potent inhibitors. nih.gov While specific docking studies on this compound with Dipeptidyl Peptidase-4 (DPP-4) are not extensively documented in the provided results, the known antidiabetic activity of some pyrazole compounds suggests that DPP-4 is a viable and important target for such in silico investigations. nih.gov
The stability of a ligand-receptor complex is determined by the sum of its intermolecular interactions. Docking simulations excel at identifying these crucial connections. For pyrazole derivatives, studies have consistently highlighted the importance of hydrogen bonds in securing the ligand within the active site. nih.govnih.gov For example, in docking studies with protein kinases, pyrazole derivatives were observed to form multiple hydrogen bonds with key amino acid residues in the binding pocket. nih.gov In studies involving C-C chemokine receptor type 1 (CCR1), the residue Tyr113 was identified as a critical interaction point, forming a hydrogen bond that anchors the pyrazole-containing ligand. nih.gov
Furthermore, π-π stacking interactions are a significant contributor to binding affinity, particularly for compounds containing multiple aromatic rings like the pyrazole and phenyl groups in the target scaffold. nih.gov The flat, aromatic nature of the pyrazole ring allows it to stack with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the enzyme's active site, creating a stable complex. nih.govnih.gov Computational studies can measure the geometry and energy of these interactions, providing a deeper understanding of the binding mode. researchgate.net
A primary output of molecular docking simulations is the estimation of binding affinity, often expressed as a binding energy score (in kcal/mol or kJ/mol). This score quantifies the strength of the interaction between the ligand and its target, with lower (more negative) values indicating a stronger, more stable interaction.
In silico studies on various pyrazole derivatives have successfully predicted their binding energies against several protein kinase targets. nih.govnih.gov These estimations are valuable for ranking potential drug candidates and prioritizing them for synthesis and further testing. The results from these docking studies show that pyrazole derivatives can achieve low binding energies, suggesting they are potent inhibitors of the target proteins. nih.govnih.gov
Table 1: Estimated Binding Affinities of Selected Pyrazole Derivatives with Protein Kinase Targets from Molecular Docking Studies
| Derivative | Protein Target | PDB ID | Binding Energy (kJ/mol) | Citation |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | 2QU5 | -10.09 | nih.govnih.gov |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | 2W1G | -8.57 | nih.govnih.gov |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 | 2VTO | -10.35 | nih.govnih.gov |
This table presents data from studies on related pyrazole structures to illustrate the application of computational methods. The specific binding affinities for this compound would require dedicated simulation.
In Silico Pharmacokinetic and Pharmacodynamic Modeling
Beyond target interaction, the success of a drug candidate depends on its pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictors are computational models that estimate these properties from a molecule's structure.
ADMET prediction is critical in early-stage drug discovery, as poor pharmacokinetic profiles account for a significant percentage of clinical trial failures. idaampublications.in Various software platforms, such as Lazar, ProTox, and ADMET Predictor™, are used to evaluate the potential toxicity and disposition of compounds like pyrazole derivatives. researchgate.netjapsonline.com
These programs can predict a range of endpoints. For example, in silico tools can assess mutagenicity (Ames test), carcinogenicity, and hepatotoxicity based on structural alerts and statistical models derived from large experimental datasets. researchgate.netjapsonline.com Studies on pyrazolylaminoquinazoline derivatives, which share the pyrazole core, have utilized these methods to identify candidates with potentially low toxicity profiles, even if some risk of mutagenicity is predicted. researchgate.netjapsonline.com
Table 2: Common In Silico ADMET Endpoints Predicted for Pyrazole Derivatives
| Parameter | Prediction Tool/Method | Significance | Typical Finding for Pyrazole Scaffolds | Citation |
| Carcinogenicity | Lazar | Predicts long-term cancer-causing potential. | Often predicted to be non-carcinogenic. | researchgate.netjapsonline.com |
| Mutagenicity (Ames) | Lazar, CPDB | Predicts potential to cause genetic mutations. | Some derivatives may show a predicted risk. | researchgate.netjapsonline.com |
| Hepatotoxicity | ADMET Predictor™ | Predicts potential for liver damage. | Often predicted to have no toxic effects on the liver. | researchgate.netjapsonline.com |
| Oral LD50 (Rodent) | ProTox | Estimates the lethal dose, indicating acute toxicity. | Varies by derivative; used to classify toxicity. | researchgate.netjapsonline.com |
| Cell Permeability (TPSA) | SwissADME | Predicts ability to cross cell membranes. | Compounds with TPSA <140 Ų show good permeability. | alrasheedcol.edu.iq |
Oral bioavailability, or the fraction of an orally administered drug that reaches systemic circulation, is a key parameter for convenient drug administration. In silico models can predict this property by analyzing physicochemical characteristics. One widely used method is the evaluation of "Lipinski's Rule of Five," which outlines properties common to orally active drugs. These rules state that a compound is more likely to be orally bioavailable if it has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A calculated logP (octanol-water partition coefficient) not greater than 5.
Another important parameter is the Topological Polar Surface Area (TPSA), which correlates with a drug's ability to permeate cells. alrasheedcol.edu.iq Compounds with a TPSA of less than 140 Ų are generally predicted to have good cell permeability and, consequently, good bioavailability. alrasheedcol.edu.iq In silico studies on novel pyrazole derivatives have shown that many of the designed compounds adhere to these rules, indicating a high potential for good oral absorption. alrasheedcol.edu.iq
Drug-Likeness Evaluation
A critical early step in drug discovery is the evaluation of a compound's "drug-likeness," which assesses its potential to be an orally active drug in humans. This evaluation is often guided by established principles like Lipinski's Rule of Five. drugbank.comlindushealth.com This rule outlines specific physicochemical parameters that are common among successful oral medications. lindushealth.comni.ac.rs
In silico ADME (absorption, distribution, metabolism, and excretion) studies are crucial for predicting the pharmacokinetic properties of drug candidates. nih.govresearchgate.netnih.gov For derivatives of this compound, these computational predictions are vital. For instance, research on pyrazole derivatives has demonstrated that these compounds often exhibit favorable ADME profiles, suggesting good potential for oral administration. chemmethod.comnih.gov
The SwissADME web tool is a commonly used platform for these predictions, providing data on a range of parameters including physicochemical properties, lipophilicity, water-solubility, and pharmacokinetics. alrasheedcol.edu.iq These tools help to filter out compounds with undesirable pharmacokinetic profiles early in the discovery process, saving significant time and resources. alrasheedcol.edu.iq
Table 1: Lipinski's Rule of Five Parameters
| Parameter | Guideline |
| Molecular Weight | ≤ 500 Daltons |
| Log P (octanol-water partition coefficient) | ≤ 5 |
| Hydrogen Bond Donors | ≤ 5 |
| Hydrogen Bond Acceptors | ≤ 10 |
This table outlines the key parameters of Lipinski's Rule of Five, which is used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. drugbank.comlindushealth.com
Derivatives of this compound are often designed to comply with these rules. For example, studies on similar pyrazole-containing compounds have shown that they generally adhere to Lipinski's parameters, indicating a good potential for oral bioavailability. researchgate.netresearchgate.net
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insights into the reactivity and stability of a compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity. A smaller gap generally suggests higher reactivity.
For pyrazole derivatives, DFT studies have been instrumental in understanding their electronic properties. For instance, research on various pyrazole compounds has utilized DFT to analyze their electronic structure and predict their reactivity. nih.gov These calculations can help to explain the observed biological activities of these compounds and guide the design of new derivatives with enhanced properties.
DFT calculations are also employed to study the energetics of chemical reactions, providing valuable information about reaction mechanisms and the stability of intermediates and transition states. This is particularly useful in understanding the synthesis of this compound and its derivatives.
By modeling the reaction pathways, chemists can predict the most likely mechanisms and identify potential side products. This computational insight can help to optimize reaction conditions, improving yields and purity. For example, understanding the energetic landscape of the reaction between a pyrazole-containing amine and thiophosgene (B130339) to form the isothiocyanate can lead to more efficient synthetic routes.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. Once a pharmacophore model is developed, it can be used to search large databases of chemical compounds for molecules that fit the model, a process known as virtual screening.
This approach has been successfully applied to pyrazole-containing compounds. For example, in the development of inhibitors for specific enzymes, pharmacophore models based on known active pyrazole derivatives can be used to identify new potential inhibitors from virtual libraries. nih.gov This significantly accelerates the discovery of new lead compounds.
Chemoinformatics and Data Mining for Compound Prioritization
Chemoinformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In drug discovery, chemoinformatics and data mining techniques are used to prioritize compounds for further investigation. By analyzing the structural features and biological activities of a large set of pyrazole derivatives, it is possible to build predictive models that can identify the most promising candidates. rsc.org
These models can help to identify structure-activity relationships (SARs), which describe how changes in the chemical structure of a compound affect its biological activity. This information is invaluable for guiding the design of new, more potent, and selective derivatives of this compound.
Challenges, Opportunities, and Future Directions in the Research of 4 1h Pyrazol 1 Yl Phenyl Isothiocyanate
Optimization for Enhanced Potency, Selectivity, and Efficacy
A primary challenge in the development of 4-(1H-Pyrazol-1-yl)phenyl isothiocyanate as a therapeutic agent lies in optimizing its molecular structure to achieve high potency against a specific biological target while minimizing off-target effects. The pyrazole (B372694) ring offers a versatile platform for structural modifications that can significantly influence biological activity. nih.gov
Structure-Activity Relationship (SAR) Studies: Future research will need to systematically explore the SAR of this scaffold. This involves synthesizing analogs with substitutions at various positions on both the pyrazole and phenyl rings. For instance, substitutions on the pyrazole ring can modulate the compound's electronic and steric properties, which are critical for binding affinity to target proteins like kinases. nih.gov Studies on other pyrazole-based inhibitors have shown that even small modifications, such as the addition of a methyl group, can dramatically alter selectivity and potency. mdpi.com The introduction of different functional groups on the phenyl ring could also enhance interactions with target proteins and improve pharmacokinetic properties. nih.gov
Exploration of Novel Biological Targets and Therapeutic Applications
The current understanding of the biological targets for this compound is limited. However, the known activities of its constituent moieties suggest several promising avenues for investigation.
Kinase Inhibition: The pyrazole scaffold is a well-established pharmacophore in a multitude of kinase inhibitors. nih.gov Approved drugs containing a pyrazole ring target a wide range of kinases, including Bruton's tyrosine kinase (BTK), Janus kinases (JAKs), and Aurora kinases. nih.govacs.org Therefore, a primary opportunity is to screen this compound and its derivatives against a broad panel of kinases to identify potential targets. Given its structure, it may show activity against kinases implicated in cancer, such as EGFR, VEGFR, and CDKs. nih.gov
Novel Targets Beyond Kinases: The isothiocyanate group opens up the possibility of targeting other proteins with accessible nucleophilic residues. This could include enzymes in metabolic pathways or proteins involved in inflammatory responses. acs.org For example, some pyrazoline derivatives have shown potential as inhibitors of enzymes involved in neurodegenerative disorders. acs.org The unique combination of the pyrazole and isothiocyanate functionalities may lead to the discovery of entirely new biological targets.
Therapeutic Applications: The potential therapeutic applications are broad, with a strong initial focus on oncology. researchgate.net The antiproliferative activity of pyrazole derivatives has been demonstrated in various cancer cell lines, including breast, colon, and lung cancer. nih.govmdpi.com Furthermore, the anti-inflammatory properties of both pyrazoles and isothiocyanates suggest potential applications in treating inflammatory diseases. acs.org
| Potential Biological Target Class | Examples | Rationale |
| Protein Kinases | EGFR, VEGFR, CDKs, BTK, JAKs | The pyrazole scaffold is a known kinase inhibitor pharmacophore. nih.govnih.gov |
| Enzymes in Neurodegeneration | Acetylcholinesterase (AChE), Monoamine Oxidases (MAOs) | Pyrazoline derivatives have shown inhibitory activity against these targets. acs.org |
| Inflammatory Pathway Proteins | Cyclooxygenase (COX) | Pyrazole derivatives are known to possess anti-inflammatory properties. acs.org |
Development of Advanced Synthetic Methodologies for Diversification and Scalability
The successful clinical development of this compound will depend on the availability of efficient and scalable synthetic routes.
Diversification of the Scaffold: Modern synthetic methods offer numerous possibilities for creating a diverse library of analogs for SAR studies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, can be employed for the late-stage functionalization of the pyrazole core. researchgate.net This allows for the rapid introduction of a wide range of substituents. Additionally, multicomponent reactions, which allow for the construction of complex molecules in a single step, could be explored for the efficient synthesis of pyrazole derivatives. researchgate.net
Scalable Synthesis: A significant challenge is the development of a synthetic route that is amenable to large-scale production. nih.gov Traditional methods for synthesizing isothiocyanates often use hazardous reagents like thiophosgene (B130339). nih.gov A key opportunity lies in the development of greener and more scalable methods. Recent advancements in the synthesis of isothiocyanates include microwave-assisted synthesis and the use of safer thiocarbonyl transfer reagents. nih.govchemrxiv.org For the pyrazole core, established methods like the Knorr pyrazole synthesis can be optimized for large-scale production. acs.org
| Synthetic Methodology | Application | Potential Advantage |
| Pd-catalyzed Cross-Coupling | Late-stage functionalization of the pyrazole ring | Rapid generation of a diverse library of analogs. researchgate.net |
| Multicomponent Reactions | Efficient construction of the core pyrazole structure | Increased efficiency and reduced number of synthetic steps. researchgate.net |
| Microwave-Assisted Synthesis | Synthesis of the isothiocyanate group | Faster reaction times and potentially higher yields. nih.gov |
Integration of Multi-Omics Data with Chemical Biology Approaches
To fully understand the mechanism of action of this compound, a combination of chemical biology and multi-omics approaches will be crucial.
Chemical Probes: The isothiocyanate group makes this compound an ideal candidate for development into a chemical probe. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, researchers can visualize the compound's localization within cells and identify its binding partners through techniques like affinity purification followed by mass spectrometry. nih.gov This can help to confirm on-target engagement and identify potential off-target interactions.
Multi-Omics Analysis: Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular response to treatment with this compound. nih.govresearchgate.net For example, transcriptomic analysis can reveal changes in gene expression that occur upon compound treatment, providing clues about the signaling pathways being affected. Proteomics can identify changes in protein expression and post-translational modifications, which can help to pinpoint the direct targets of the compound. frontiersin.org This integrated approach is powerful for both target identification and for understanding the broader biological consequences of inhibiting a particular target. mdpi.com
Preclinical Development Considerations and Translation Potential
The path from a promising lead compound to a clinical candidate involves rigorous preclinical evaluation.
Pharmacokinetics and Metabolic Stability: A major challenge in drug development is achieving favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME). The metabolic stability of pyrazole derivatives can be a concern, and future research will need to focus on optimizing the structure of this compound to improve its metabolic profile. nih.gov This may involve modifying the substitution pattern to block sites of metabolic oxidation.
In Vivo Efficacy and Toxicology: Promising in vitro activity must be translated into in vivo efficacy in relevant animal models of disease. nih.gov Preclinical studies will need to evaluate the compound's ability to inhibit tumor growth in xenograft models or reduce inflammation in models of inflammatory disease. mdpi.com Thorough toxicology studies will also be essential to assess the compound's safety profile and identify any potential liabilities before it can be considered for human clinical trials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(1H-Pyrazol-1-yl)phenyl isothiocyanate?
- Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, in the preparation of thiosemicarbazones, this compound reacts with hydrazine hydrate to form 4-[4-(1H-pyrazol-1-yl)phenyl]thiosemicarbazide, which is further treated with aromatic aldehydes . Key steps include solvent selection (e.g., ethanol or DMF), temperature control (reflux conditions), and purification via recrystallization.
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use analytical techniques such as:
- NMR spectroscopy : and NMR to confirm substituent positions and aromatic ring functionalization .
- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
- Elemental analysis : To ensure stoichiometric consistency .
Q. What are the common applications of this compound in heterocyclic chemistry?
- Methodology : It serves as a precursor for thiourea derivatives and heterocycles. For instance, reacting with amines or hydrazides under reflux in DMF yields pyrazole- or thiazole-containing scaffolds. Reaction progress is monitored via TLC, and products are isolated via column chromatography .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during thiourea formation?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing intermediates .
- Catalyst use : KOH or triethylamine accelerates nucleophilic attack on the isothiocyanate group .
- Temperature control : Reflux at 80–100°C for 4–6 hours balances yield and side reactions .
- Workup : Quenching with ice-water precipitates crude products, followed by recrystallization (ethanol/water) for purification .
Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?
- Methodology :
- Steric hindrance : Bulky substituents on the pyrazole ring reduce reaction rates, necessitating longer reaction times (e.g., 8–12 hours) .
- Electronic effects : Electron-withdrawing groups on the phenyl ring enhance electrophilicity of the isothiocyanate group, improving yields in nucleophilic additions .
- Kinetic studies : Monitor via NMR to track intermediate formation and adjust substituents accordingly .
Q. What strategies resolve contradictions in crystallographic data for derivatives?
- Methodology :
- X-ray diffraction : Use SHELX programs (e.g., SHELXL) for structure refinement, particularly for high-resolution or twinned data .
- DFT calculations : Compare experimental bond lengths/angles with computational models to validate structural anomalies .
- Multi-technique validation : Cross-reference NMR, MS, and elemental analysis to confirm crystallographic assignments .
Q. How can this compound be leveraged in bioactive molecule design?
- Methodology :
- DPP-4 inhibition : Incorporate into thiosemicarbazone scaffolds via condensation with aldehydes. Test inhibitory activity using enzymatic assays (e.g., colorimetric monitoring at 405 nm) .
- Antimicrobial studies : Synthesize triazole or oxadiazinane derivatives and evaluate via broth microdilution (MIC values) against Gram-positive/negative strains .
Data Contradiction Analysis
Q. Why do different synthetic routes yield varying regioselectivity in pyrazole derivatives?
- Methodology :
- Mechanistic studies : Probe intermediates via LC-MS to identify competing pathways (e.g., SN1 vs. SN2 mechanisms) .
- Solvent polarity : High-polarity solvents favor charge-separated transition states, altering regioselectivity .
- Substituent effects : Steric maps and Hammett plots correlate substituent properties with product ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
